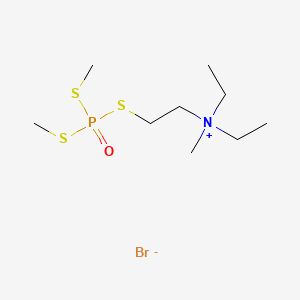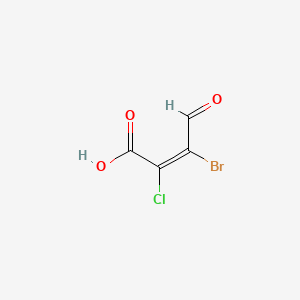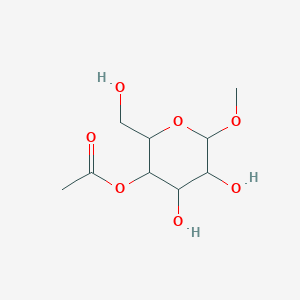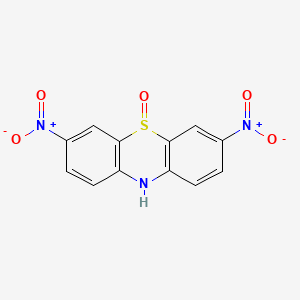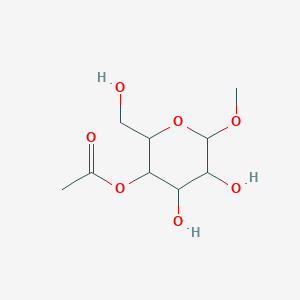
Propanamide, N-(aminocarbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a propionyl group attached to the nitrogen atom of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
Propionylurea can be synthesized through several methods. One common method involves the reaction of propionyl chloride with urea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding propionylurea as the primary product.
Industrial Production Methods
In an industrial setting, propionylurea can be produced by reacting propionic acid with urea in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
化学反应分析
Types of Reactions
Propionylurea undergoes various chemical reactions, including:
Oxidation: Propionylurea can be oxidized to form propionic acid and urea.
Reduction: It can be reduced to form propionamide and ammonia.
Substitution: Propionylurea can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Propionic acid and urea.
Reduction: Propionamide and ammonia.
Substitution: Halogenated derivatives of propionylurea.
科学研究应用
Propionylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Propionylurea derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propionylurea derivatives in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of propionylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative of propionylurea being studied.
相似化合物的比较
Similar Compounds
Phenylurea: Similar in structure but with a phenyl group instead of a propionyl group.
Methylurea: Contains a methyl group instead of a propionyl group.
Ethylurea: Contains an ethyl group instead of a propionyl group.
Uniqueness of Propionylurea
Propionylurea is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
属性
CAS 编号 |
5426-52-8 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC 名称 |
N-carbamoylpropanamide |
InChI |
InChI=1S/C4H8N2O2/c1-2-3(7)6-4(5)8/h2H2,1H3,(H3,5,6,7,8) |
InChI 键 |
KKACJTWOOFIGAD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


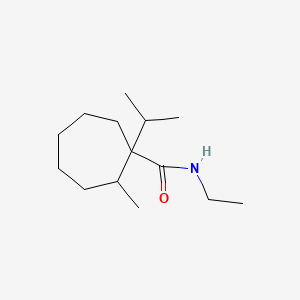
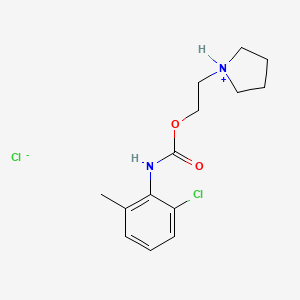
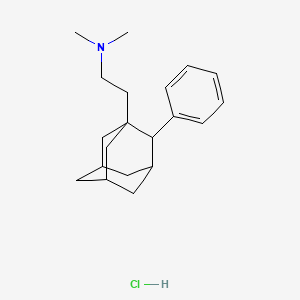
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
